molecular formula C20H11Cl2N3O4 B11565099 2-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol

2-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol

Cat. No.: B11565099
M. Wt: 428.2 g/mol
InChI Key: RBLYLLGALKWHHU-UHFFFAOYSA-N
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Description

2-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is characterized by the presence of a benzoxazole ring, a nitrophenol group, and a dichlorophenyl group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol typically involves the condensation reaction between 2-(2,5-dichlorophenyl)-1,3-benzoxazole-5-carbaldehyde and 4-nitrophenol. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing large-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol can undergo various chemical reactions, including:

    Oxidation: The nitrophenol group can be oxidized to form nitroquinones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Formation of nitroquinones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzoxazole derivatives.

Scientific Research Applications

2-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol involves its interaction with biological molecules. The compound can form coordination complexes with metal ions, which can then interact with enzymes and proteins, potentially inhibiting their activity. The nitrophenol group can also participate in redox reactions, affecting cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol is unique due to the presence of both a benzoxazole ring and a nitrophenol group, which confer distinct chemical and biological properties. The dichlorophenyl group also adds to its uniqueness by providing additional sites for chemical modification and interaction with biological targets .

Properties

Molecular Formula

C20H11Cl2N3O4

Molecular Weight

428.2 g/mol

IUPAC Name

2-[[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]iminomethyl]-4-nitrophenol

InChI

InChI=1S/C20H11Cl2N3O4/c21-12-1-4-16(22)15(8-12)20-24-17-9-13(2-6-19(17)29-20)23-10-11-7-14(25(27)28)3-5-18(11)26/h1-10,26H

InChI Key

RBLYLLGALKWHHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N=CC3=C(C=CC(=C3)[N+](=O)[O-])O)N=C(O2)C4=C(C=CC(=C4)Cl)Cl

Origin of Product

United States

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